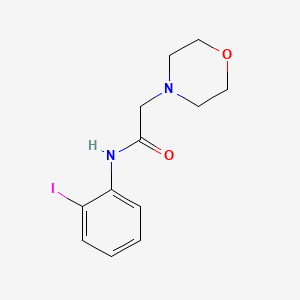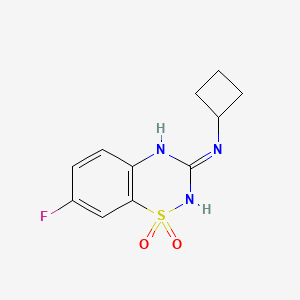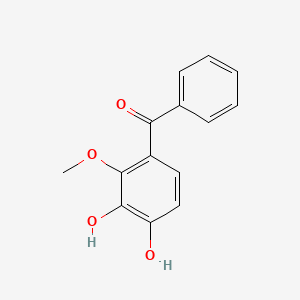
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C24H19NO3 and a molecular weight of 369.41 g/mol . This compound features a pyrene moiety attached to a pyrrolidine-2,5-dione structure via a butanoyl linker. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :
Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including :
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include pyrenequinone derivatives, reduced pyrene derivatives, and substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several scientific research applications :
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in biological studies to track and visualize cellular processes, as the pyrene moiety can be used as a fluorescent tag.
Medicine: The compound is investigated for its potential use in drug delivery systems, where its fluorescence can help monitor the distribution and release of drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :
Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.
Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.
Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds :
Similar Compounds:
Uniqueness: The presence of the pyrene moiety in this compound imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent tagging and imaging.
Eigenschaften
CAS-Nummer |
192432-85-2 |
|---|---|
Molekularformel |
C24H19NO3 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 |
InChI-Schlüssel |
XYJNTRZBYNRQEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

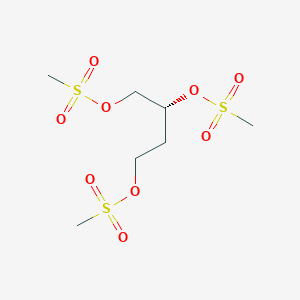

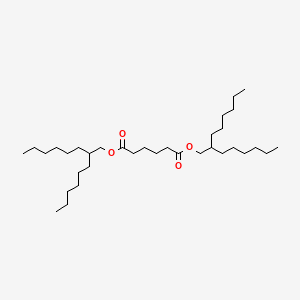
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

